Cas no 338779-58-1 ((4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone)

(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a fluorinated aromatic ketone derivative featuring a thiazole moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as a building block in drug discovery and material science. The presence of both fluorine and a thiazole ring enhances its reactivity and binding affinity, making it valuable for designing biologically active molecules. Its well-defined molecular structure ensures consistent performance in synthetic applications, while the fluorine substitution can influence metabolic stability and lipophilicity. Suitable for use in cross-coupling reactions and as an intermediate in heterocyclic chemistry.
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone structure
338779-58-1 structure
Product Name:(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
CAS No:338779-58-1
MF:C16H10FNOS
MW:283.320106029511
CID:1460663
PubChem ID:5133473
Update Time:2025-10-28

(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-fluorophenyl)(2-phenyl-5-thiazolyl)-
    • (4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
    • 5-(4-fluorobenzoyl)-2-phenyl-1,3-thiazole
    • SCHEMBL6482978
    • (4-fluorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone
    • (4-fluorophenyl)(2-phenylthiazol-5-yl)methanone
    • AKOS005095718
    • 6D-059
    • 338779-58-1
    • (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
    • Inchi: 1S/C16H10FNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H
    • InChI Key: CFLDCDBPECMPLB-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=NC=C1C(C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 283.0468
  • Monoisotopic Mass: 283.04671328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 29.96

(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F157280-25mg
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1
25mg
$ 230.00 2022-06-05
TRC
F157280-50mg
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1
50mg
$ 380.00 2022-06-05
Key Organics Ltd
6D-059-1MG
(4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
6D-059-5MG
(4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
6D-059-10MG
(4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
6D-059-0.5G
(4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1 >90%
0.5g
£385.00 2025-02-08
Key Organics Ltd
6D-059-1G
(4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1 >90%
1g
£770.00 2025-02-08
Key Organics Ltd
6D-059-5G
(4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1 >90%
5g
£3080.00 2025-02-08
Key Organics Ltd
6D-059-10G
(4-fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
338779-58-1 >90%
10g
£5775.00 2025-02-08
A2B Chem LLC
AI73330-1mg
5-(4-fluorobenzoyl)-2-phenyl-1,3-thiazole
338779-58-1 >90%
1mg
$201.00 2024-04-20
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